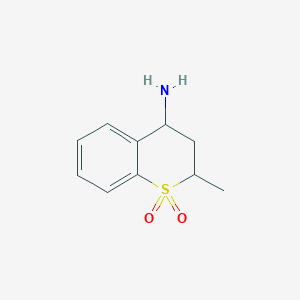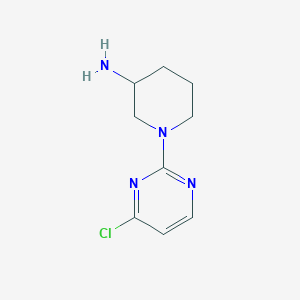
3,4-Dichloro-5-propoxypyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-5-propoxypyridazine is a heterocyclic compound with the molecular formula C7H8Cl2N2O It belongs to the class of pyridazines, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-propoxypyridazine typically involves the chlorination of a pyridazine derivative. One common method includes the reaction of 3,4-dihydroxy pyridazine with phosphorus oxychloride in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 50°C, for several hours until completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions: 3,4-Dichloro-5-propoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a 3,4-diamino-5-propoxypyridazine derivative.
科学的研究の応用
3,4-Dichloro-5-propoxypyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: It is also explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3,4-Dichloro-5-propoxypyridazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer . The exact pathways and molecular targets depend on the specific application and derivative of the compound.
類似化合物との比較
3,5-Dichloropyridazine: Another chlorinated pyridazine with similar chemical properties but different substitution patterns.
Pyridazine Derivatives: Compounds like pyridazinone and pyrimidopyridazine share the pyridazine core but have different functional groups and biological activities.
Uniqueness: 3,4-Dichloro-5-propoxypyridazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
1346697-98-0 |
|---|---|
分子式 |
C7H8Cl2N2O |
分子量 |
207.05 g/mol |
IUPAC名 |
3,4-dichloro-5-propoxypyridazine |
InChI |
InChI=1S/C7H8Cl2N2O/c1-2-3-12-5-4-10-11-7(9)6(5)8/h4H,2-3H2,1H3 |
InChIキー |
KRPHCCBQUAUAJG-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CN=NC(=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


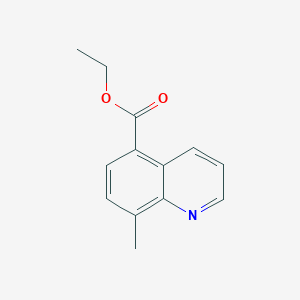
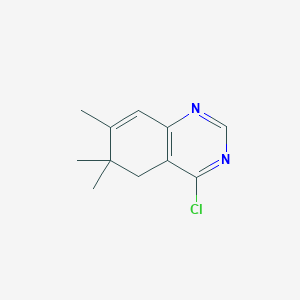
![3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892731.png)

![4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11892737.png)



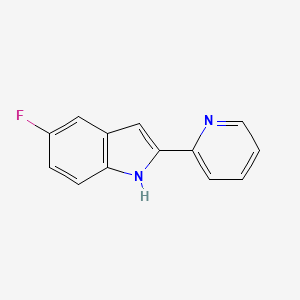
![2-Methyl-5H-chromeno[2,3-B]pyridin-5-one](/img/structure/B11892769.png)

